molecular formula C5H11NO B058786 [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol CAS No. 1221274-33-4

[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol

Cat. No.: B058786
CAS No.: 1221274-33-4
M. Wt: 101.15 g/mol
InChI Key: CVFJLNNLCHRICT-WHFBIAKZSA-N
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Description

[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol is a chiral cyclopropyl compound with an aminomethyl group and a hydroxymethyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method is the cyclopropanation of an olefin with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The resulting cyclopropane intermediate can then be subjected to further reactions to introduce the aminomethyl and hydroxymethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow processes and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereoselective binding, which can influence its biological activity. The aminomethyl and hydroxymethyl groups play crucial roles in its interactions with target molecules, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    [(1S,2S)-2-(aminomethyl)cyclopropyl]methanol: The enantiomer of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol, which may exhibit different biological activities due to its opposite chirality.

    Cyclopropylmethanol: A simpler analog lacking the aminomethyl group, used in various synthetic applications.

    Cyclopropylamine: Another analog with an amine group, used in the synthesis of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFJLNNLCHRICT-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1CO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1CO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17352-97-5
Record name rac-[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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